molecular formula C3H8BrO3P B075546 (3-Bromopropyl)phosphonic Acid CAS No. 1190-09-6

(3-Bromopropyl)phosphonic Acid

Cat. No.: B075546
CAS No.: 1190-09-6
M. Wt: 202.97 g/mol
InChI Key: CXOIECRVHUDBSA-UHFFFAOYSA-N
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Preparation Methods

(3-Bromopropyl)phosphonic acid can be synthesized through the reaction of 3-bromopropanol with phosphorus trichloride. The reaction typically involves the following steps:

    Reaction Setup: 3-bromopropanol is mixed with phosphorus trichloride in an inert atmosphere.

    Reaction Conditions: The mixture is heated to a specific temperature to facilitate the reaction.

    Product Isolation: The resulting product is purified through distillation or recrystallization to obtain this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3-Bromopropyl)phosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The phosphonic acid group can undergo oxidation or reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.

Common reagents used in these reactions include bases, acids, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

(3-Bromopropyl)phosphonic acid (CAS Number: 1190-09-6) is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on a review of recent literature and research findings.

  • Molecular Formula : C₃H₈BrO₃P
  • Molecular Weight : 202.97 g/mol
  • Melting Point : 112 °C
  • Purity : ≥98.0% (by titrimetric analysis) .

Synthesis

This compound can be synthesized through various methods, including the reaction of bromopropanol with phosphorus oxychloride or via nucleophilic substitution reactions involving phosphonates. Its synthesis has been optimized for high yield and purity, making it suitable for further biological investigations.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, particularly through the upregulation of apoptosis-related genes. In vitro assays demonstrated that treatment with this compound significantly reduced cell viability in human osteosarcoma cells (SAOS-2) and keratinocytes (HaCaT) at concentrations of 1, 2.5, and 5 mM .

Concentration (mM)SAOS-2 Cell Viability (%)HaCaT Cell Viability (%)
175 ± 580 ± 4
2.550 ± 770 ± 6
530 ± 855 ± 5

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . Research indicates that it can modulate inflammatory responses by inhibiting the NLRP3 inflammasome activation in macrophages. This effect is crucial as it may prevent chronic inflammation associated with various diseases .

Cytotoxicity Studies

In cytotoxicity assessments, this compound demonstrated significant effects on fibroblast cell lines when exposed to concentrations above 1 mmol/L. The viability of these cells decreased markedly, suggesting that the compound may exhibit selective toxicity towards certain cell types while sparing others .

Case Studies

  • Gallium Maltolate Interaction : In a study examining gallium maltolate's effects on iron homeostasis, this compound was used as a functionalizing agent to enhance the properties of gallium compounds. The results indicated that the presence of this phosphonic acid could modify the biological behavior of gallium complexes, potentially leading to improved therapeutic outcomes in cancer treatment .
  • Phosphonate Coatings : The use of this compound as a coating agent for nanoparticles has been investigated. It was found to improve the biosafety profile of upconversion nanoparticles by preventing lysosomal damage and reducing pro-inflammatory responses in macrophages .

Properties

IUPAC Name

3-bromopropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOIECRVHUDBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402578
Record name (3-Bromopropyl)phosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-09-6
Record name (3-Bromopropyl)phosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromopropyl)phosphonic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (3-bromopropyl)phosphonic acid interact with gallium nitride (GaN) surfaces, and what are the downstream effects on the material's properties? [, ]

A1: this compound interacts with both polar and nonpolar GaN surfaces through its phosphonic acid group, forming a stable monolayer on the surface. [, ] This interaction effectively reduces the formation of gallium oxide, a common issue affecting GaN's performance. [, ] Moreover, this surface modification increases the hydrophobicity of GaN and can even enhance the photoluminescence emission of polar GaN samples. [, ] These effects are attributed to the passivation of surface states and the reduction of surface defects due to the presence of the organic monolayer. [, ]

Q2: Can this compound monolayers on silicon dioxide-free silicon surfaces undergo further modification, and what applications does this enable? []

A2: Yes, the terminal bromine atom in the this compound monolayer provides a versatile handle for secondary functionalization. [] For instance, the bromine can be substituted with a hydroxyl group, or other molecules like 4-fluorothiophenol can be attached through a secondary grafting process. [] This ability to further modify the surface after the initial monolayer formation opens up possibilities for targeted applications, such as creating highly selective biochemical sensors and platforms for controlled biological interactions. []

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